![molecular formula C6H5BrN4 B1528219 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1250444-41-7](/img/structure/B1528219.png)
6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound with the CAS Number: 1250444-41-7 . It has a molecular weight of 213.04 . This compound is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process can involve the use of various reagents and catalysts, and the specific methods can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is represented by the linear formula C6H5BrN4 . More detailed information about its structure can be obtained through techniques such as IR spectroscopy and NMR spectroscopy .Physical And Chemical Properties Analysis
6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a solid compound . It has a molecular weight of 213.04 . More detailed physical and chemical properties can be determined through various analytical techniques.Scientific Research Applications
Nanotechnology
Lastly, in the field of nanotechnology, 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine could be used to functionalize the surface of nanoparticles. This functionalization can impart specific properties to the nanoparticles, such as targeting abilities or enhanced reactivity, which can be beneficial in applications like drug delivery or sensing.
Each of these applications leverages the unique chemical structure of 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine to explore innovative solutions in their respective fields. The compound’s versatility highlights its potential as a valuable tool in scientific research .
Mechanism of Action
Triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-9-6-8-2-5(7)3-11(6)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFLPKDEGSSKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



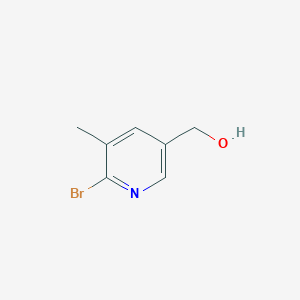

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
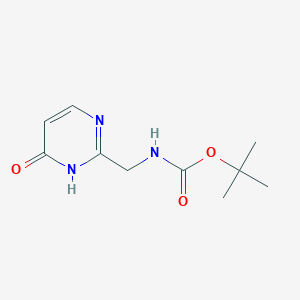
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
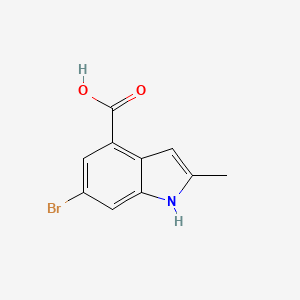

![7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1528149.png)
![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)
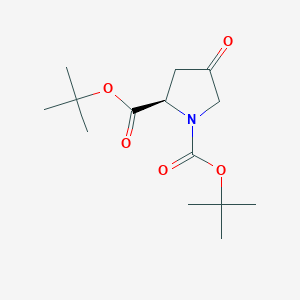

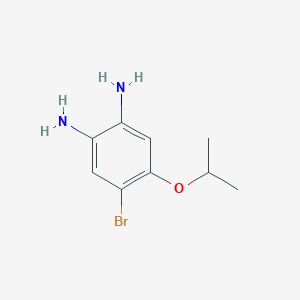
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)